molecular formula C8H5O4- B253506 4-(2-Furyl)-2-oxo-3-butenoate

4-(2-Furyl)-2-oxo-3-butenoate

Cat. No. B253506
M. Wt: 165.12 g/mol
InChI Key: WPMRQAQTTMFMEF-ONEGZZNKSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Furyl)-2-oxo-3-butenoate, also known as furocoumarin, is a naturally occurring organic compound that belongs to the class of coumarins. It is found in various plants such as celery, parsley, and figs. Furocoumarin has been studied extensively due to its interesting chemical properties and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-(2-Furyl)-2-oxo-3-butenoate is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and signaling pathways involved in cancer progression and inflammation.
Biochemical and Physiological Effects:
Furocoumarin has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes such as tyrosinase, collagenase, and elastase. Furocoumarin has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

Furocoumarin has several advantages for lab experiments. It is readily available, easy to synthesize, and has a relatively low toxicity profile. However, 4-(2-Furyl)-2-oxo-3-butenoate is also known to be photosensitive and can undergo photodegradation, which can affect its stability and biological activity.

Future Directions

There are several future directions for the study of 4-(2-Furyl)-2-oxo-3-butenoate. One potential direction is the development of novel 4-(2-Furyl)-2-oxo-3-butenoate derivatives with improved biological activity and selectivity. Another potential direction is the investigation of the mechanism of action of 4-(2-Furyl)-2-oxo-3-butenoate and its derivatives. Additionally, the potential use of 4-(2-Furyl)-2-oxo-3-butenoate in combination with other anticancer agents for cancer therapy warrants further investigation.
In conclusion, 4-(2-Furyl)-2-oxo-3-butenoate is a naturally occurring organic compound with interesting chemical properties and potential applications in scientific research. It has been extensively studied for its biological activities and has shown promise as a potential anticancer agent. Further research is needed to fully understand the mechanism of action of 4-(2-Furyl)-2-oxo-3-butenoate and its derivatives and to explore their potential applications in cancer therapy and other areas of scientific research.

Synthesis Methods

Furocoumarin can be synthesized using various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis involves the reaction of coumarin with furfural in the presence of a catalyst. The extraction method involves the extraction of 4-(2-Furyl)-2-oxo-3-butenoate from plants using organic solvents such as ethanol.

Scientific Research Applications

Furocoumarin has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. Furocoumarin has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

properties

Product Name

4-(2-Furyl)-2-oxo-3-butenoate

Molecular Formula

C8H5O4-

Molecular Weight

165.12 g/mol

IUPAC Name

(E)-4-(furan-2-yl)-2-oxobut-3-enoate

InChI

InChI=1S/C8H6O4/c9-7(8(10)11)4-3-6-2-1-5-12-6/h1-5H,(H,10,11)/p-1/b4-3+

InChI Key

WPMRQAQTTMFMEF-ONEGZZNKSA-M

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)C(=O)[O-]

SMILES

C1=COC(=C1)C=CC(=O)C(=O)[O-]

Canonical SMILES

C1=COC(=C1)C=CC(=O)C(=O)[O-]

Origin of Product

United States

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